molecular formula C22H18N6O3S2 B2494261 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 536707-29-6

2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2494261
CAS RN: 536707-29-6
M. Wt: 478.55
InChI Key: PLNVIJKPUASHEI-UHFFFAOYSA-N
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Description

The compound is likely synthesized and studied within the context of organic and medicinal chemistry, considering its structural complexity and the presence of a thiadiazole moiety, a common feature in pharmacologically active compounds.

Synthesis Analysis

The synthesis of complex molecules like this one often involves multi-step organic reactions, including condensations, cyclizations, and functional group transformations. Related compounds, such as those containing thiadiazole rings, are typically synthesized through condensation reactions using carbodiimide condensation catalysis for amide bond formation or via direct functional group interconversions starting from simpler precursors (Yu et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of such compounds would involve spectroscopic methods like NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state structure determination. These techniques provide insights into the compound's functional groups, stereochemistry, and 3D conformation, critical for understanding its reactivity and interactions with biological targets.

Chemical Reactions and Properties

The chemical reactivity of this compound would be influenced by its functional groups, with the amide linkage and thiadiazole ring likely playing key roles. Amides are typically resistant to hydrolysis under mild conditions, while thiadiazoles can participate in nucleophilic substitution reactions. The presence of a methoxyphenyl moiety might also influence its electronic properties and reactivity through π-π interactions and hydrogen bonding.

Physical Properties Analysis

The physical properties of such a molecule, including melting point, solubility, and stability, would depend on its molecular structure. Compounds with similar structures have been shown to possess varying solubilities and thermal stabilities based on their substituents and overall molecular geometry (Boechat et al., 2011).

Scientific Research Applications

Antioxidant and Antimicrobial Properties

A study focused on the synthesis and characterization of N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide compounds, which share structural similarities with the compound . These compounds demonstrated significant antioxidant and antimicrobial properties, indicating potential applications in these areas (Al-Khazragie et al., 2022).

Potential Anticancer Agents

Another study synthesized novel compounds related to the structure of interest, finding them to be effective as anti-inflammatory and analgesic agents. These compounds also inhibited cyclooxygenase-1/2, suggesting their potential as anticancer agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

A 2014 study synthesized novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, demonstrating promising antimicrobial activities. This finding indicates potential application in combating microbial infections (Yu et al., 2014).

Synthesis Methodologies

The compound also finds relevance in the development of synthesis methodologies for related compounds. For instance, the synthesis of 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, a related compound, has been studied for its potential in anticancer properties (Yushyn et al., 2022).

Antibacterial and Antifungal Activities

Further research has been conducted on the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, which are structurally related. Some of these compounds exhibited significant antibacterial and antifungal activities (Debnath & Ganguly, 2015).

properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3S2/c1-12-26-27-21(33-12)24-17(29)11-32-22-25-18-15-5-3-4-6-16(15)23-19(18)20(30)28(22)13-7-9-14(31-2)10-8-13/h3-10,23H,11H2,1-2H3,(H,24,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNVIJKPUASHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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